![molecular formula C24H19ClN2O5S B2811283 3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxyquinolin-4-amine CAS No. 895643-26-2](/img/structure/B2811283.png)

3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxyquinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

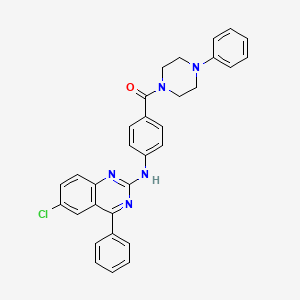

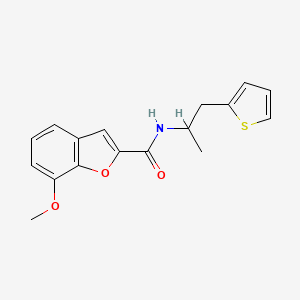

The compound is a complex organic molecule with several functional groups, including a chlorophenyl group, a sulfonyl group, a dihydrobenzodioxin group, and a methoxyquinolin group . These groups are common in many pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The overall geometry of similar molecules is largely planar, but slightly kinked, leading to a dihedral angle between the planes of the benzene rings at either side of the molecule .Scientific Research Applications

Enzyme Inhibition and Antimicrobial Activity

The research on derivatives closely related to the queried compound has shown promising results in enzyme inhibition and antimicrobial activity. Sulfonamides bearing benzodioxane and acetamide moieties, including compounds with structural similarities to the query, have been investigated for their inhibitory potential against enzymes such as α-glucosidase and acetylcholinesterase (AChE). These compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak against AChE, suggesting potential therapeutic applications. The in silico molecular docking results were consistent with the in vitro enzyme inhibition data, supporting the potential of these compounds in scientific research applications focusing on enzyme inhibition (Abbasi et al., 2019).

Synthesis and Characterization

The synthesis and characterization of 4-(3′-Chlorophenylamino)-6-Methoxy Quinazoline Derivatives have been explored, with various compounds synthesized showing potential for further biological and pharmacological evaluation. These derivatives, characterized by their structural elements, highlight the diverse synthetic approaches that can be applied to compounds with the queried chemical backbone, laying the groundwork for novel therapeutic agents (Yan et al., 2013).

Antitumor Activity

Research into quinazoline derivatives, including structures analogous to the queried compound, has also extended into the exploration of their antitumor activities. These studies have synthesized and characterized compounds for their potential antitumor effects, with some showing promising results against specific cancer cell lines in vitro. This suggests a possible avenue for the development of new anticancer therapies based on modifications of the quinazoline backbone (Gui-ping, 2012).

Tubulin Polymerization Inhibition

The exploration of sulfone and sulfide groups in compounds related to the queried chemical structure has shown significant antiproliferative activity and microtubule destabilizing potency. Such compounds have been evaluated against various cancer cell lines, demonstrating potent activity and suggesting their role as potential candidates for anticancer drug development (Lee et al., 2011).

Antimicrobial and Enzyme Inhibitory Activities

The synthesis of ethylated sulfonamides incorporating a 1,4-benzodioxane moiety has been reported, with these compounds evaluated against a variety of enzymes and bacterial strains. The results indicate good inhibitory activity against lipoxygenase and moderate activity against AChE, BChE, and α-glucosidase, alongside notable antibacterial properties. This underscores the potential of such compounds in the development of new antimicrobial and enzyme inhibitory agents (Irshad et al., 2016).

Future Directions

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O5S/c1-30-17-5-8-20-19(13-17)24(27-16-4-9-21-22(12-16)32-11-10-31-21)23(14-26-20)33(28,29)18-6-2-15(25)3-7-18/h2-9,12-14H,10-11H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXPSXFYJUZROM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2811200.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile](/img/structure/B2811207.png)

![Methyl 2-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2811212.png)

![Methyl 3-(3-fluorophenyl)-3-({2-[4-(4-fluorophenyl)piperazino]acetyl}amino)propanoate](/img/structure/B2811213.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2811215.png)

![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2811216.png)

![5-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2811219.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2811223.png)